molecular formula C13H8Cl2N2O3 B5510108 2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide

2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide

Cat. No.: B5510108
M. Wt: 311.12 g/mol
InChI Key: RXNGJKRQRGSFGW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a benzamide moiety

Properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-8-2-1-3-9(6-8)16-13(18)11-5-4-10(17(19)20)7-12(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNGJKRQRGSFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide typically involves the reaction of 3-chloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. Additionally, advanced purification techniques such as column chromatography or crystallization may be used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-chloro-N-(3-chlorophenyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide moiety.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates that can interact with cellular components. The chloro groups may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide can be compared with other similar compounds such as:

    2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide: Similar structure but with the chloro group in a different position on the phenyl ring.

    2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide: Similar structure but with the chloro group in a different position on the phenyl ring.

    N-(2-bromophenyl)-2-chloronicotinamide: Similar structure but with a bromine atom instead of a chlorine atom and a nicotinamide moiety instead of a benzamide moiety.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.

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